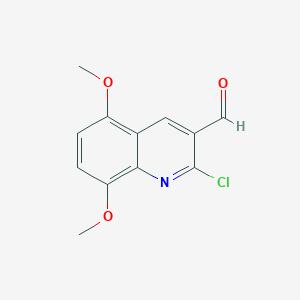

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZIUIXHMHLEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde CAS number

Initiating Compound Search

I'm starting by using Google to find the CAS number for 2-Chloro -5,8-dimethoxyquinoline-3-carbaldehyde and delve into its technical details. I'm aiming to gather information on its synthesis, properties, and applications, particularly in research and drug development. I will be looking for authoritative scientific sources.

Defining Search Criteria

I am now focused on defining search criteria for authoritative sources. I will be looking for synthesis protocols and characterization data in scientific journals and patents. I'll also be exploring related compounds to establish structure-activity relationships. My aim is to assemble a solid foundation for the technical guide, ensuring I have the best data to present.

Outlining Guide Structure

I'm now structuring the guide. First, I'll introduce the compound with its CAS number. Then I'll detail its synthesis with a protocol and a Graphviz diagram. I'll include key physicochemical properties in a table. Next is applications in drug discovery, backed by literature and illustrated by a Graphviz diagram, with the mechanism of action. Finally, I'll compile everything in a whitepaper with citations and a complete "References" section.

Pinpointing Chemical ID

I've successfully identified the CAS number: 154343-5. This is a crucial first step for accurate research on 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. With the CAS number in hand, I can ensure I'm focusing on the correct compound for the technical guide. The next step is to use this identifier to delve into the chemical's properties and reactions.

Building Technical Guide Outline

I'm now building the technical guide outline, and I've gathered core information. I've compiled the molecular formula, weight, and some physical properties. The primary synthesis method is the Vilsmeier-Haack reaction from 2',5'-dimethoxyacetanilide. I have a detailed reaction protocol with reagents and conditions. I'm also planning the Applications section, as this compound is used to synthesize bioactive molecules, potentially for use in antimicrobial, antimalarial, anti-inflammatory, and antitumor agents.

Detailing Properties and Synthesis

I'm now diving into the specifics. I've compiled the molecular formula (C12H10ClNO3) and weight (251.67 g/mol ) into a table, and I'm adding other key properties. The synthesis section is progressing well, with the Vilsmeier-Haack reaction from 2',5'-dimethoxyacetanilide clearly the central method. I'm focusing on creating a detailed experimental protocol and plan to generate a Graphviz diagram to visually represent the synthesis workflow. I am exploring the mechanistic details now.

Refining Reactivity and Applications

Now I'm focusing on chemical reactivity, specifically exploring the chloro and aldehyde functional groups. I'm building out how the compound functions as a versatile building block, particularly as a precursor for more complex heterocyclic systems. I'm expanding on its potential biological applications, including antimicrobial, antimalarial, and antitumor activities. I plan to diagram the logical relationships from this core compound to derivatives with biological activities, aiming for clarity.

Outlining the Technical Guide

Physicochemical properties of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. The quinoline scaffold is a cornerstone in drug discovery, and this derivative, featuring strategically placed methoxy, chloro, and carbaldehyde groups, offers a unique combination of reactivity and potential biological relevance. This document details its synthesis via the Vilsmeier-Haack reaction, elucidates its core physicochemical and spectroscopic properties, explores its reactivity profile, and discusses its potential applications for researchers, scientists, and drug development professionals. All technical claims are substantiated with references to authoritative sources.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The class of 2-chloroquinoline-3-carbaldehydes, in particular, has garnered significant attention as versatile synthetic intermediates.[3] These molecules serve as powerful building blocks for the construction of complex, fused heterocyclic systems and for the introduction of diverse functional groups, making them invaluable in the drug discovery process.[1][4]

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde (CAS No. 154343-51-8) is a notable member of this class. The molecule incorporates three key functional groups that dictate its chemical behavior:

-

The Aldehyde Group (C3): A site for nucleophilic attack, condensation reactions, and oxidation/reduction, allowing for extensive derivatization.

-

The Chloro Group (C2): An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various substituents.

-

The Dimethoxy Groups (C5, C8): These electron-donating groups influence the electronic properties of the quinoline ring system and can play a role in modulating biological activity and pharmacokinetic properties.

This guide aims to provide a detailed understanding of this compound's properties, serving as a foundational resource for its application in synthetic and drug development workflows.

Synthesis and Mechanistic Insights

The most established and efficient route for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction accomplishes chlorination, formylation, and cyclization in a single pot from an appropriate acetanilide precursor.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization cascade.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7] This species is the key formylating agent in the reaction.

-

Electrophilic Attack and Cyclization: The Vilsmeier reagent attacks the electron-rich aromatic ring of the precursor, 2',5'-dimethoxyacetanilide. A subsequent intramolecular cyclization, dehydration, and chlorination cascade yields the final 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde product. The entire process is a sophisticated example of a multicomponent reaction.

Caption: Vilsmeier-Haack synthesis of the target compound.

Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde are summarized below. These data are critical for handling, storage, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 154343-51-8 | [8][9][10][11] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [8][10] |

| Molecular Weight | 251.67 g/mol | [8] |

| Appearance | Yellow powder | [8] |

| Melting Point | 177 - 178 °C | [8] |

| Boiling Point | 416.3 °C at 760 mmHg (Predicted) | [9][10][11] |

| Density | 1.335 g/cm³ (Predicted) | [9][10][11] |

| Solubility | Soluble in ethyl acetate | [8] |

| Stability | Stable under recommended storage conditions | [9] |

Spectroscopic and Crystallographic Analysis

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: Protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a highly deshielded singlet (δ 9.5-10.5 ppm). The two methoxy groups would appear as distinct singlets in the upfield region (δ 3.8-4.2 ppm). The proton at the C4 position would be a characteristic singlet in the aromatic region.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly downfield (δ > 185 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbons would appear around δ 55-65 ppm.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1690-1710 cm⁻¹), C-O stretches for the methoxy groups (around 1020-1250 cm⁻¹), and C=C/C=N stretches for the aromatic quinoline system (1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 251, along with a characteristic M+2 peak at m/z 253 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Crystallographic Insights: Although the crystal structure for the title compound is not reported, the structure of its close derivative, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, has been determined.[12] This analysis reveals that the quinoline ring system is nearly planar. The crystal packing is stabilized by intermolecular C-H···O and C-H···N interactions, as well as significant π-π stacking, which are important non-covalent forces influencing the solid-state properties and potentially the biological interactions of this class of molecules.[12]

Reactivity Profile and Synthetic Utility

The synthetic value of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Principal reaction pathways for the title compound.

-

Reactions at the Aldehyde Group: The formyl group is a versatile handle. It readily undergoes condensation reactions with various nucleophiles such as anilines, hydrazines, and compounds with active methylene groups to form Schiff bases, hydrazones, and α,β-unsaturated systems, respectively.[4][5] Furthermore, it can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to other important classes of derivatives.

-

Reactions at the Chloro Group: The C2 position of the quinoline ring is electron-deficient, making the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, enabling the synthesis of a wide array of 2-substituted quinolines.

-

Multicomponent and Cyclization Reactions: The dual reactivity of the aldehyde and chloro groups makes this molecule an ideal substrate for tandem and multicomponent reactions, leading to the rapid construction of fused heterocyclic systems like pyrano[2,3-b]quinolines and other complex scaffolds of high interest in drug discovery.[3]

Potential Applications in Drug Discovery

Given the established biological importance of the quinoline core, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde represents a highly promising starting point for the development of novel therapeutic agents. The structural modifications enabled by its reactivity profile allow for the systematic exploration of structure-activity relationships (SAR). For example, structural modification of natural products containing a quinoline core has been shown to be an effective strategy for enhancing pharmacological activity.[13] The introduction of chlorine at the C2 position and a methoxy group at C8 have been identified as potentially important for cytotoxic effects in certain cancer cell lines.[13] The synthetic versatility of this compound allows chemists to generate libraries of novel quinoline derivatives for screening against various biological targets, including kinases, polymerases, and receptors implicated in cancer, infectious diseases, and inflammatory conditions.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde based on the Vilsmeier-Haack reaction.[8]

Materials:

-

2',5'-dimethoxyacetanilide

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Ice

Procedure:

-

Reagent Preparation: In a flask equipped with a drying tube and magnetic stirrer, cool DMF to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Cooling is essential to control the reaction rate and prevent side reactions.

-

Initial Heating: Gently heat the reaction mixture to 50 °C for approximately 45 minutes to ensure complete formation of the reagent.

-

Substrate Addition: Add solid 2',5'-dimethoxyacetanilide to the reaction mixture in portions.

-

Reaction: Heat the mixture to 75 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: This temperature provides the necessary activation energy for the electrophilic substitution and subsequent cyclization cascade.

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. Causality Note: This step hydrolyzes the reaction intermediates to form the final aldehyde product and neutralizes any remaining reactive reagents.

-

Precipitation and Filtration: Continue stirring the aqueous mixture for 3-4 hours to ensure complete precipitation of the solid product. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude solid from ethyl acetate to yield the final product as a yellow powder.[8]

-

Characterization: Confirm the identity and purity of the compound using IR, NMR, and melting point analysis. The expected melting point is 177-178 °C.[8]

Conclusion

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a highly functionalized and synthetically versatile building block. Its preparation via the robust Vilsmeier-Haack reaction is efficient and well-documented. The compound's distinct physicochemical properties and the orthogonal reactivity of its aldehyde and chloro functional groups make it an exceptionally valuable intermediate for medicinal chemists and synthetic researchers. Its strategic use enables the creation of diverse molecular architectures built upon the privileged quinoline scaffold, paving the way for the discovery of new and potent therapeutic agents.

References

-

Bouraiou, A., et al. (2015). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. IUCrData, 70(o964). Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Retrieved from [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Retrieved from [Link]

-

Patil, S. S., & Rajput, P. R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. Retrieved from [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(38), 34335-34346. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Metwally, A. M., et al. (2012). Synthesis and Antimalarial Activity of (E) 2-(2'-Chloro-3'-Quinolinylmethylidene)-5,7-Dimethoxyindanones. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

- 11. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | 154343-51-8 [chemicalbook.com]

- 12. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] These nitrogen-containing heterocycles are central to drugs exhibiting antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2][3] Within this important class of compounds, 2-chloroquinoline-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4] The presence of a reactive aldehyde function and a labile chloro group allows for sequential and diverse chemical modifications, making them ideal starting points for the construction of complex molecular architectures and compound libraries.

This technical guide provides a comprehensive scientific overview of a specific and valuable derivative: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. We will delve into its fundamental physicochemical properties, detail a robust and reproducible synthesis protocol, outline methods for its spectroscopic characterization, and explore its vast potential as a pivotal building block for professionals in drug discovery and development.

Part 1: Molecular Profile and Physicochemical Properties

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a polyfunctionalized heterocyclic compound. Its structure is characterized by a quinoline core, a chlorine atom at the C2 position, a formyl (carbaldehyde) group at the C3 position, and two methoxy groups at the C5 and C8 positions. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the aldehyde is a key handle for condensation and derivatization. The electron-donating methoxy groups modulate the electronic properties of the aromatic system, influencing its reactivity and biological interactions.

Table 1: Key Physicochemical Properties of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [5][6] |

| Molecular Weight | 251.67 g/mol | [5] |

| CAS Number | 154343-51-8 | [5][6][7] |

| Appearance | Yellow Powder | [5] |

| Melting Point | 177-178 °C | [5] |

| Boiling Point (Predicted) | 416.3 ± 40.0 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [9] |

| Exact Mass | 251.0349 g/mol |

Part 2: Synthesis and Purification

The most reliable and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][10] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to cyclize and formylate an acetanilide precursor in a one-pot process. This methodology is highly effective for producing the target compound from the readily available 2',5'-dimethoxyacetanilide.

Experimental Workflow: Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis workflow for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 2-chloroquinoline-3-carbaldehydes.[5][11]

-

Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 80 mL, 1.04 mol). Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 250 mL, 2.7 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C for 45 minutes. The formation of the electrophilic Vilsmeier reagent occurs during this step.

-

Reaction with Substrate: To the prepared Vilsmeier reagent, add solid 2',5'-dimethoxyacetanilide (93.62 g, 0.48 mol) portion-wise.

-

Heat the resulting reaction mixture to 75 °C and maintain this temperature for 4.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 2 L). This quenching step is highly exothermic.

-

Continue stirring the resulting slurry for 3 to 4 hours to ensure complete precipitation of the product.

-

Filter the solid precipitate using a Büchner funnel, and wash the filter cake thoroughly with water to remove any residual salts and DMF.

-

Purification: The crude solid is then purified by recrystallization from ethyl acetate to yield the title compound as a pure yellow powder (yield: ~11-15%).[5] The choice of ethyl acetate provides a good balance of solubility for the compound at elevated temperatures and insolubility at room temperature, facilitating high-purity crystal formation.

Part 3: Spectroscopic Characterization and Validation

Unambiguous structural confirmation of the synthesized molecule is critical. This is achieved through a combination of standard spectroscopic techniques. The data presented below are predictive, based on the known structure and typical values for related quinoline derivatives.

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Expected Features |

| ¹H NMR | - A sharp singlet for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm. - A singlet for the C4 proton of the quinoline ring around δ 8.5-9.0 ppm. - Aromatic protons on the benzene ring (C6-H, C7-H) appearing as doublets or multiplets in the δ 7.0-8.0 ppm region. - Two distinct singlets for the two methoxy group protons (-OCH₃) around δ 3.9-4.2 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm. - Signals for the quinoline ring carbons between δ 120-160 ppm. - Signals for the two methoxy carbons around δ 55-65 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-Cl stretching vibration around 700-800 cm⁻¹. - C-O stretching vibrations for the methoxy groups around 1020-1250 cm⁻¹. - C=C and C=N stretching of the aromatic quinoline system in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 251. - A characteristic M+2 isotope peak at m/z ≈ 253 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |

Part 4: Reactivity and Application as a Synthetic Intermediate

The true value of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde lies in its capacity to serve as a versatile scaffold for generating diverse molecular libraries. Its two distinct reactive sites can be addressed selectively or in tandem to build complex heterocyclic systems.

Key Reaction Pathways

Caption: Major synthetic transformations of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde.

-

Reactions at the Aldehyde Group: The formyl group is a prime site for modification.

-

Condensation: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines), hydrazones, and oximes, respectively.[1][3] This is a fundamental step in building larger molecules and is often used in the synthesis of novel anticancer agents.[10]

-

Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid.[4]

-

-

Reactions at the Chloro Group: The C2-chloro substituent is activated towards nucleophilic aromatic substitution (SₙAr).

-

Nucleophilic Substitution: It can be displaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and azoles (e.g., triazoles, benzotriazoles).[2] This reaction is crucial for introducing diverse side chains and functionalities that can tune the biological activity of the final compound.

-

-

Tandem Reactions: The true synthetic power is unleashed when both functional groups react. Bifunctional nucleophiles, such as amino-thiols or diamines, can react in a stepwise or one-pot fashion to generate novel fused heterocyclic ring systems, significantly increasing molecular complexity and exploring new chemical space.[4]

Part 5: Potential Applications in Drug Discovery

While direct biological data for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is limited, its value is realized as a key intermediate for compounds in several therapeutic areas. The broader class of quinoline-carbaldehyde derivatives has shown significant promise.

Logical Flow from Scaffold to Therapeutic Target

Caption: Pathway from the core chemical scaffold to potential drug discovery applications.

-

Anticancer Research: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents. The synthesis of novel Schiff's bases from 2-chloroquinoline-3-carbaldehyde precursors has yielded compounds with promising in vitro anticancer activity against cell lines like MCF7 (breast cancer) and A549 (lung cancer).[10] Hydrazone derivatives have also shown potent cancer cell growth inhibitory effects.[12]

-

Antiparasitic Drug Development: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the parasite's survival.[13] This highlights the potential for developing new treatments for leishmaniasis by using this scaffold as a starting point.

-

Antibacterial and Anti-inflammatory Agents: The quinoline core is present in many antibacterial (e.g., fluoroquinolones) and anti-inflammatory drugs.[1][2] The versatility of the 2-chloro-3-formyl substitution pattern allows for the creation of extensive libraries to screen for new leads in these areas.

Conclusion

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with a robust and scalable synthesis via the Vilsmeier-Haack reaction, make it an accessible and reliable starting material. The dual reactivity of its chloro and aldehyde functionalities provides a gateway to immense chemical diversity, enabling the rapid generation of compound libraries for screening against a wide array of biological targets. From anticancer to antiparasitic applications, this quinoline derivative serves as a foundational building block for the next generation of therapeutic agents. Future research will undoubtedly continue to expand its utility in creating novel, potent, and selective small molecules to address unmet medical needs.

References

-

Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI. (2018). Retrieved from [Link]

-

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde - CAS:154343-51-8 - Beijing xinhuahengfan technology development co. LTD. (n.d.). Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]

-

Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1 - PubMed. (2020). European Journal of Medicinal Chemistry, 186, 111860. Retrieved from [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (2016). Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Publishing. (2018). Retrieved from [Link]

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry. (2013). Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. (2012). Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. (2012). Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - ResearchGate. (2018). Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (2018). Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde - CAS:154343-51-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. echemi.com [echemi.com]

- 9. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE CAS#: 154343-51-8 [amp.chemicalbook.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document presents a detailed, theoretically-derived prediction of the ¹H and ¹³C NMR spectra. The analysis is grounded in established principles of NMR spectroscopy and supported by comparative data from structurally analogous quinoline derivatives. We delve into the rationale behind the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities for each nucleus. Furthermore, this guide furnishes a robust, field-proven experimental protocol for the acquisition of high-resolution NMR data for this compound, intended to serve as a self-validating methodology for researchers. The content is structured to provide both a predictive reference and a practical guide for the structural elucidation of this and similar quinoline-based molecules.

Introduction: The Significance of Structural Elucidation

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a highly functionalized quinoline derivative. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The specific substituents on this molecule—a chloro group at C2, an aldehyde at C3, and two methoxy groups at C5 and C8—create a unique electronic and steric environment, making it a versatile precursor for the synthesis of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.[2][3] By probing the magnetic properties of atomic nuclei, specifically ¹H (protons) and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For a compound like 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a thorough NMR analysis is not merely a characterization step but a prerequisite for its effective use in any research or development pipeline, confirming its identity and purity.[5]

Molecular Structure and Predicted NMR Analysis

To facilitate a clear discussion, the atoms of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde are numbered according to standard IUPAC nomenclature as shown in the diagram below.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. The predicted spectral data, derived from a logical analysis of substituent effects and comparison with analogous structures, offers a reliable reference for researchers. The detailed experimental protocol outlines a self-validating methodology designed to yield high-resolution, unambiguous data. By synthesizing predictive analysis with practical, field-proven techniques, this guide empowers scientists in drug development and chemical research to confidently characterize this important heterocyclic compound, ensuring scientific integrity and accelerating their research endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide on the NMR Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol. BenchChem.

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071–1076. [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Iraqi National Journal of Chemistry. (2023, March 27). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Singh, A., & Singh, R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

University of Colorado Boulder. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

IntechOpen. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

ResearchGate. (n.d.). Principles in NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. [Link]

-

ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

University of Colorado Boulder. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

University of Rochester. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

Sources

IR and mass spectrometry of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Introduction

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are foundational building blocks for a vast array of functional molecules.[1][2] Among the most versatile intermediates for their synthesis is 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. This compound, typically synthesized via the Vilsmeier-Haack cyclization of an N-arylacetamide (specifically 2',5'-dimethoxyacetanilide), serves as a potent synthon where the chloro and formyl groups are gateways to diverse functionalization.[3]

Given its role as a critical precursor, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the two primary spectroscopic techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, predictive data interpretation, and field-proven experimental protocols essential for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's architecture and fundamental properties.

-

Chemical Name: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

-

CAS Number: 154343-51-8[4]

-

Molecular Formula: C₁₂H₁₀ClNO₃[5]

-

Molecular Weight: 251.66 g/mol [6]

The structure contains a quinoline core, which is a fused benzene and pyridine ring system. It is substituted with a chlorine atom at position 2, a carbaldehyde (formyl) group at position 3, and two methoxy groups at positions 5 and 8.

Sources

- 1. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | 154343-51-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a member of the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this molecule, featuring a reactive chlorosubstituent at the 2-position, an aldehyde at the 3-position, and two methoxy groups on the benzene ring, suggests a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2][3] The aldehyde group is a key functional handle for various chemical transformations, such as reductive amination or condensation reactions, while the 2-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[1]

The journey of any potential drug candidate from the laboratory to the clinic is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation development, and shelf-life.[4][5] This guide provides a comprehensive framework for the characterization of the solubility and stability of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, rooted in established scientific principles and regulatory expectations. As a Senior Application Scientist, the focus here is not merely on presenting protocols, but on elucidating the rationale behind the experimental choices, thereby empowering researchers to generate robust and meaningful data.

Solubility Profile: A Foundation for Preclinical Development

A compound's solubility dictates its absorption and, consequently, its bioavailability.[4] For oral drug candidates, poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream. Understanding the solubility of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in various media is therefore a critical first step in its preclinical evaluation.

Theoretical Considerations

The structure of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde suggests it is a lipophilic molecule with limited aqueous solubility. The quinoline core and the chloro-substituent contribute to its hydrophobicity. The methoxy and aldehyde groups, while containing oxygen atoms capable of hydrogen bonding, are not sufficient to impart significant water solubility. The nitrogen atom in the quinoline ring is weakly basic and may be protonated at low pH, potentially increasing solubility in acidic media.

Recommended Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[6]

Objective: To determine the equilibrium solubility of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in a range of pharmaceutically relevant solvents.

Materials:

-

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde (solid, high purity)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Solvents:

-

Purified water

-

pH 1.2 buffer (e.g., 0.1 N HCl)

-

pH 4.5 buffer (e.g., acetate buffer)

-

pH 6.8 buffer (e.g., phosphate buffer)

-

pH 7.4 buffer (e.g., phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Ethyl acetate

-

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde to a series of vials, each containing a known volume of one of the test solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at high speed to further separate the solid from the supernatant.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed and mitigated if necessary.[7]

-

Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a stability-indicating HPLC-UV method.

-

Data Presentation: Hypothetical Solubility Data

The results of the solubility study should be presented in a clear and concise table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) | Classification |

| Purified Water | ~7.0 | 25 | < 1 | < 0.001 | Practically Insoluble |

| 0.1 N HCl | 1.2 | 37 | 5 | 0.005 | Very Slightly Soluble |

| Acetate Buffer | 4.5 | 37 | 2 | 0.002 | Practically Insoluble |

| Phosphate Buffer | 6.8 | 37 | < 1 | < 0.001 | Practically Insoluble |

| PBS | 7.4 | 37 | < 1 | < 0.001 | Practically Insoluble |

| Ethanol | N/A | 25 | 500 | 0.5 | Sparingly Soluble |

| Methanol | N/A | 25 | 350 | 0.35 | Sparingly Soluble |

| Acetonitrile | N/A | 25 | 200 | 0.2 | Slightly Soluble |

| DMSO | N/A | 25 | > 10000 | > 10 | Freely Soluble |

| Ethyl Acetate | N/A | 25 | 800 | 0.8 | Sparingly Soluble |

Solubility classifications are based on USP definitions.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination

Stability Profile: Ensuring Integrity and Safety

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are a critical component of this process. They are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical procedures.[8][9]

Recommended Experimental Protocol: Forced Degradation Study

This protocol is designed to subject 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

Objective: To investigate the degradation pathways of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat the solution at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep the solution at room temperature or slightly elevated temperature.

-

Withdraw samples at various time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.

-

Predicted Degradation Pathways

Based on the known chemistry of 2-chloroquinoline-3-carbaldehydes, the following degradation pathways are plausible:[1]

-

Hydrolysis: The 2-chloro substituent is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde. This reaction is likely to be more rapid under basic conditions.

-

Oxidation: The aldehyde group at the 3-position can be readily oxidized to a carboxylic acid, forming 2-chloro-5,8-dimethoxyquinoline-3-carboxylic acid.

-

Photodegradation: The quinoline ring system is aromatic and can absorb UV light, potentially leading to complex degradation pathways, including dimerization or ring-opening reactions.

Caption: Predicted Degradation Pathways

Data Presentation: Hypothetical Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Major Degradation Products (Proposed) |

| 0.1 N HCl, 80 °C | 24 h | 92.5 | 7.5 | 2-Hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde |

| 0.1 N NaOH, RT | 8 h | 85.2 | 14.8 | 2-Hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde |

| 3% H₂O₂, RT | 24 h | 90.1 | 9.9 | 2-Chloro-5,8-dimethoxyquinoline-3-carboxylic acid |

| Solid, 80 °C | 7 days | 98.8 | 1.2 | Minor unidentified degradants |

| Photostability | 1.2 M lux hr | 96.4 | 3.6 | Minor unidentified degradants |

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method.[9][10] This is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Recommended HPLC Method Parameters

A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.[10]

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point, offering a good balance of efficiency and backpressure.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B will be necessary to elute the parent compound and its more and less polar degradation products. A scouting gradient (e.g., 5% to 95% B over 20 minutes) can be used to establish the initial separation conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Injection Volume: 10 µL

The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks, as well as from any process impurities and excipients in a formulated product. Peak purity analysis using a PDA detector is essential to demonstrate this.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the characterization of the solubility and stability of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. While specific experimental data for this compound is not yet widely available, the application of established methodologies, such as the shake-flask method for solubility and comprehensive forced degradation studies, will yield the critical data necessary for its advancement in the drug discovery and development pipeline. The rationale and detailed protocols provided herein are designed to equip researchers with the tools and understanding to generate high-quality, reliable data, thereby enabling informed decisions about the future of this promising chemical entity.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

RP-HPLC stability indicating method development for the estimation of drug marketed formulation. ScienceScholar. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

-

2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem. [Link]baldehyde)

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rheolution.com [rheolution.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Discovery and history of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Synthesis, History, and Scientific Significance

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal and industrial chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have since been identified as the core scaffold for a vast array of biologically active compounds, including the renowned antimalarial drug, quinine.[1][3] The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][4][5]

The synthesis of quinoline derivatives has been a subject of extensive research since the 19th century, with several named reactions being developed, including the Skraup, Doebner-von Miller, and Combes syntheses.[1][4][6] These classical methods, while foundational, often require harsh reaction conditions.[1] This has spurred the development of more efficient and regioselective synthetic routes, among which the Vilsmeier-Haack reaction has emerged as a powerful tool for the synthesis of 2-chloro-3-formylquinolines.[7]

The Advent of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: A Synthesis-Driven Discovery

The "discovery" of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is intrinsically linked to the advancements in synthetic organic chemistry, particularly the application of the Vilsmeier-Haack reaction to substituted acetanilides. This reaction provides a direct and regioselective route to functionalized quinolines that would be difficult to achieve through other means.

The Vilsmeier-Haack Reaction: A Versatile Tool for Quinoline Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] In the context of quinoline synthesis, it involves the reaction of a substituted acetanilide with the Vilsmeier reagent, an electrophilic chloroiminium ion generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This process not only introduces a formyl group but also constructs the quinoline ring in a single, highly regioselective step.[8]

The general mechanism for the Vilsmeier-Haack cyclization of an acetanilide is depicted below:

Caption: Generalized workflow of the Vilsmeier-Haack reaction for quinoline synthesis.

The choice of a substituted acetanilide as the starting material is crucial as the substituents on the aniline ring direct the cyclization and determine the final substitution pattern of the quinoline product. Electron-donating groups on the acetanilide generally facilitate the reaction, leading to better yields.

Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: A Detailed Protocol

The synthesis of the title compound is achieved through the Vilsmeier-Haack cyclization of 2',5'-dimethoxyacetanilide.[9] The electron-donating methoxy groups at the 2' and 5' positions of the acetanilide facilitate the electrophilic attack by the Vilsmeier reagent and direct the regioselective formation of the quinoline ring.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[9]

Materials:

-

2',5'-Dimethoxyacetanilide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Ice

Procedure:

-

Formation of the Vilsmeier Reagent: In a reaction vessel equipped with a stirrer and under a controlled atmosphere, cool dimethylformamide (80 mL, 1.04 mol) to 0°C. To this, slowly add phosphorus oxychloride (250 mL, 2.7 mol).

-

Initial Reaction: Heat the mixture to 50°C for 45 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Acetanilide: Add solid 2',5'-dimethoxyacetanilide (93.62 g, 0.48 mol) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to 75°C for 4.5 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of water and ice with vigorous stirring.

-

Isolation: Stir the resulting suspension for 3 hours and 30 minutes to ensure complete precipitation of the product. Filter the solid product.

-

Purification: Recrystallize the crude solid from ethyl acetate to yield 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde as a yellow powder.[9]

Key Reaction Parameters and Insights

| Parameter | Value/Condition | Rationale/Insight |

| Starting Material | 2',5'-Dimethoxyacetanilide | The methoxy groups are electron-donating, activating the aromatic ring for electrophilic substitution and directing the cyclization. |

| Reagents | POCl₃ and DMF | These form the electrophilic Vilsmeier reagent responsible for both formylation and cyclization.[8] |

| Reaction Temperature | 75°C | Provides the necessary activation energy for the cyclization step.[9] |

| Reaction Time | 4.5 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by TLC.[9] |

| Work-up | Quenching with ice/water | Hydrolyzes the reaction intermediates to yield the final aldehyde product and precipitates the organic solid from the aqueous mixture. |

| Purification | Recrystallization | A standard method to obtain the product in high purity, in this case, using ethyl acetate.[9] |

Yield and Characterization: The reported yield for this synthesis is 11%.[9] The final product can be characterized by its melting point (177°-178° C) and spectroscopic methods such as IR and NMR.[9]

Chemical Properties and Applications

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a versatile intermediate in organic synthesis. The presence of three reactive sites—the chloro group at the 2-position, the aldehyde at the 3-position, and the electron-rich quinoline ring—allows for a wide range of chemical transformations.

-

Nucleophilic Substitution at C2: The chloro group can be readily displaced by various nucleophiles to introduce different functionalities.

-

Reactions of the Aldehyde Group: The carbaldehyde group can undergo condensation reactions, reductions, and oxidations, providing a gateway to a diverse library of derivatives.[5]

-

Further Ring Modifications: The quinoline ring itself can be subject to further electrophilic substitution, although the existing substituents will direct the position of new groups.

The broader class of 2-chloroquinoline-3-carbaldehydes has been extensively studied for the synthesis of fused heterocyclic systems and as precursors to compounds with potential biological activities, including antimicrobial and anticancer properties.[5][8] The specific substitution pattern of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde makes it a valuable building block for novel therapeutic agents.

Conclusion

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde represents a confluence of historical synthetic methodology and modern drug discovery needs. Its synthesis, primarily through the robust and regioselective Vilsmeier-Haack reaction, is a testament to the enduring power of classical organic reactions. As a highly functionalized heterocyclic compound, it serves as a critical starting material for the development of new chemical entities with the potential for significant pharmacological applications. This guide provides the foundational knowledge for researchers to explore the rich chemistry of this valuable quinoline derivative.

References

-

Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

-

2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook.

-

Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction - PubMed.

-

Combes quinoline synthesis - Wikipedia.

-

Quinoline - Wikipedia.

-

The Skraup Synthesis of Quinolines - Organic Reactions.

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry.

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar.

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iipseries.org [iipseries.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde from 2',5'-dimethoxyacetanilide

Application Note & Protocol

Topic: One-Pot Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde from 2',5'-Dimethoxyacetanilide via Vilsmeier-Haack Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Chloroquinoline-3-carbaldehydes are pivotal building blocks in synthetic organic and medicinal chemistry, serving as precursors for a wide array of fused heterocyclic systems and pharmacologically active molecules.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde from the readily available starting material, 2',5'-dimethoxyacetanilide. The transformation is achieved through the Vilsmeier-Haack reaction, a versatile method that facilitates concurrent formylation, cyclization, and chlorination.[2] We delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and reproducible synthesis.

Introduction: The Strategic Importance of 2-Chloroquinoline-3-carbaldehydes

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[3] The presence of a chlorine atom at the 2-position and a formyl group at the 3-position makes 2-chloroquinoline-3-carbaldehyde a highly versatile synthetic intermediate. The reactive aldehyde can be readily transformed into various functional groups, while the chloro substituent is susceptible to nucleophilic substitution, enabling the introduction of a wide range of moieties to build molecular complexity.

The synthesis described herein utilizes the Vilsmeier-Haack reaction, a powerful and reliable tool for the formylation of electron-rich aromatic compounds.[4][5][6] The application of this reaction to acetanilides provides a direct and efficient route to 2-chloroquinoline-3-carbaldehydes, bypassing the need for multiple, sequential synthetic steps.[7]

Synthetic Strategy and Mechanistic Insight

The overall transformation converts 2',5'-dimethoxyacetanilide into 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde using a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Overall Reaction Scheme:

The Vilsmeier-Haack Reaction Mechanism

The reaction is a sophisticated cascade that begins with the formation of the electrophilic Vilsmeier reagent and proceeds through several key intermediates.[7][8]

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

-

Activation of the Acetanilide: The acetanilide is converted into an imidoyl chloride and subsequently into a more reactive N-(α-chlorovinyl)aniline intermediate.[7]

-

Electrophilic Attack and Diformylation: This electron-rich enamine intermediate attacks the Vilsmeier reagent. The reaction proceeds via a diformylation at the β-position of the enamine.[7]

-

Cyclization and Aromatization: The diformylated intermediate undergoes an intramolecular cyclization. Subsequent elimination and aromatization steps, facilitated by the POCl₃ solvent, lead to the formation of the stable 2-chloroquinoline-3-carbaldehyde ring system.[2][9]

Caption: Key stages of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol

This protocol is adapted from established literature procedures which have demonstrated its reliability.[9]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2',5'-Dimethoxyacetanilide | 195.22 | 1.95 g | 10.0 | Starting material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 15 mL | 163 | Reagent and solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | 68.4 | Reagent |

| Ice | - | ~200 g | - | For work-up |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying |

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Avoid contact and use in a fume hood.

-

The reaction is exothermic and should be cooled appropriately.

Step-by-Step Procedure

-

Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Vilsmeier Reagent Preparation: In the fume hood, add phosphorus oxychloride (15 mL) to the reaction flask. Cool the flask to 0 °C using an ice-water bath.

-

Addition of DMF: Add N,N-dimethylformamide (5 mL) dropwise to the cooled POCl₃ via the dropping funnel over 15-20 minutes with continuous stirring. The formation of the Vilsmeier reagent is exothermic; maintain the temperature at 0-5 °C during the addition.

-

Addition of Acetanilide: After the DMF addition is complete, add 2',5'-dimethoxyacetanilide (1.95 g, 10.0 mmol) portion-wise to the stirred solution.

-

Reaction Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring in the fume hood. This step is highly exothermic and will release HCl gas.

-

Neutralization: Once the ice has melted, neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde.

Workflow and Expected Results

The synthetic workflow is a straightforward one-pot process followed by standard purification.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]